molecular formula C12H8OSe2 B429015 2,5-Di(selenophen-2-yl)furan

2,5-Di(selenophen-2-yl)furan

Cat. No.: B429015
M. Wt: 326.1g/mol
InChI Key: VCRRUORGXYFEBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Di(selenophen-2-yl)furan is an organoselenium compound with the molecular formula C12H8OSe2. It is a heterocyclic compound containing both selenium and furan rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Di(selenophen-2-yl)furan typically involves the reaction of 2,5-dibromofuran with sodium selenide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium .

Industrial Production Methods

This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic .

Chemical Reactions Analysis

Types of Reactions

2,5-Di(selenophen-2-yl)furan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Di(selenophen-2-yl)furan has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.

    Biology: Investigated for its potential antioxidant properties due to the presence of selenium.

    Medicine: Explored for its potential use in developing new drugs, particularly those targeting oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2,5-Di(selenophen-2-yl)furan involves its interaction with biological molecules through the selenium atoms. Selenium can form selenoenzymes, which play a role in reducing oxidative stress by neutralizing reactive oxygen species. The compound may also interact with specific molecular targets, such as proteins and DNA, through its furan ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Di(selenophen-2-yl)furan is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable selenoenzymes makes this compound particularly interesting for applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C12H8OSe2

Molecular Weight

326.1g/mol

IUPAC Name

2,5-di(selenophen-2-yl)furan

InChI

InChI=1S/C12H8OSe2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H

InChI Key

VCRRUORGXYFEBT-UHFFFAOYSA-N

SMILES

C1=C[Se]C(=C1)C2=CC=C(O2)C3=CC=C[Se]3

Canonical SMILES

C1=C[Se]C(=C1)C2=CC=C(O2)C3=CC=C[Se]3

Origin of Product

United States

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